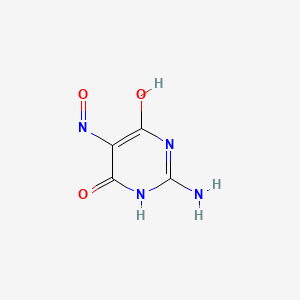

2-アミノ-4,6-ジヒドロキシ-5-ニトロソピリミジン

説明

Synthesis Analysis

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine synthesis involves complex reactions that lead to the formation of symmetrically 4,6-disubstituted 2-aminopyrimidines, where some derivatives contain a 5-nitroso substituent. These derivatives showcase polarized molecular-electronic structures facilitating extensive charge-assisted hydrogen bonding. The synthesis pathway is highlighted by the transformation of intermediate compounds through Ullmann reactions and Schiff base-type intermediates, emphasizing the intricate balance between molecular and supramolecular structures (Quesada et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is characterized by significant polarization within the nitrosopyrimidine unit, leading to planarity and promoting intramolecular N-H...O hydrogen bonding. This structure supports the formation of hydrogen-bonded supramolecular assemblies ranging from chains to sheets, underlining the compound's capability to engage in complex intermolecular interactions (Yépes et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine are diverse, including unusual aromatic substitution reactions, which are pivotal for the synthesis of various nitropyrimidines. These reactions underscore the compound's reactivity, particularly in relation to the DNA-repairing protein MGMT, revealing its potential as a chemical intermediate in therapeutic applications (Lopez et al., 2009).

科学的研究の応用

抗生物質の可能性

2,6-ジアミノ-4-ヒドロキシ-5-ニトロソピリミジンは、クロストリジウム・ディフィシルに対する潜在的な抗生物質となる可能性があります {svg_1}.

一酸化窒素産生に対する阻害効果

一連の5-置換2-アミノ-4,6-ジヒドロキシピリミジンが合成され、免疫活性化一酸化窒素(NO)産生に対する阻害効果が試験されました {svg_2}. 最も効果的であったのは、IC50が2μMの5-フルオロ-2-アミノ-4,6-ジクロロピリミジンでした {svg_3}.

抗ウイルス用途

2-アミノ-4,6-ジクロロピリミジンは、ヘルペスウイルス、ピコルナウイルス、ポックスウイルスなどの広範囲のウイルスの複製を阻害することが判明しています {svg_4}. この化合物の存在下で合成されたウイルスタンパク質は新しいウイルス粒子に組み立てられなかったため、ウイルス粒子の成熟を阻止します {svg_5}.

ピリミジン系化合物の合成

2-アミノ-4,6-ジクロロピリミジン-5-カルバルデヒドは、N-ヘテロ環系化合物の前駆体となるピリミジン系化合物の合成に使用されます {svg_6}. この方法は、温和で環境にやさしい条件下でピリミジン系化合物前駆体を構築することを可能にします {svg_7}.

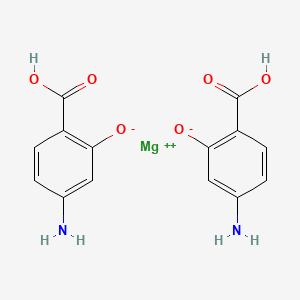

ジヒドロ葉酸レダクターゼ(DHFR)阻害剤

ジヒドロ葉酸レダクターゼ(DHFR)阻害剤として作用する、薬理学的に重要なピリミジン誘導体のクラスが多数存在します {svg_8}.

抗HIVおよび抗HBV活性

作用機序

Target of Action

It is known that similar compounds have been found to inhibit the enzyme tyrosinase , which plays a crucial role in the oxidation of tyrosine to DOPA, a precursor of melanin .

Mode of Action

The exact mode of action of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is yet to be elucidated . It has been observed that related compounds can inhibit immune-activated nitric oxide production . This suggests that 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine may interact with its targets to modulate immune responses.

Biochemical Pathways

Given the potential inhibitory effects on nitric oxide production, it could be inferred that the compound may influence pathways related to immune response and inflammation .

Pharmacokinetics

It is known that the compound is soluble in potassium hydroxide solution , which could potentially influence its bioavailability.

Result of Action

It is known that related compounds can inhibit immune-activated nitric oxide production , suggesting that 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine may have similar effects.

Safety and Hazards

特性

IUPAC Name |

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPQVKFPBRMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966347 | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52011-72-0, 55482-22-9 | |

| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)